N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine

PRMT6 inhibition Epigenetics Arginine methyltransferase

Epigenetic probe campaigns require ligands with defined, reproducible polypharmacology to dissect overlapping PRMT functions. N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine (CAS 1152858-05-3) fills the gap between ultra-selective tool compounds and non-selective pan-inhibitors: • PRMT6 IC₅₀ 53 nM, CARM1 IC₅₀ 17 nM-quantitative dual inhibition at low nanomolar concentrations. • ~3-fold CARM1-over-PRMT6 selectivity contrasts with >100-fold PRMT6 selectivity of EPZ020411, enabling mechanistic dissection of combined Type I PRMT blockade. • cLogP 1.18 minimizes aggregate-based false positives vs. high-lipophilicity controls. Supplied at 95% purity with full analytical characterization. Suitable for TR-FRET, FP, and AlphaScreen assay development.

Molecular Formula C11H12BrN3
Molecular Weight 266.14 g/mol
Cat. No. B12094709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
Molecular FormulaC11H12BrN3
Molecular Weight266.14 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)NCC2=CC=CC=C2Br
InChIInChI=1S/C11H12BrN3/c1-15-8-10(7-14-15)13-6-9-4-2-3-5-11(9)12/h2-5,7-8,13H,6H2,1H3
InChIKeyZKTGTWHWQHVIMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine: Compound Profile


N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine (CAS 1152858-05-3, molecular weight 266.14 g/mol, C₁₁H₁₂BrN₃) is a brominated N-benzyl pyrazole-4-amine derivative that functions as a ligand for the protein arginine methyltransferase (PRMT) family. The compound has been deposited in the ChEMBL database (CHEMBL3983725) with quantitative enzyme inhibition data [1], and its core scaffold appears in a patent family describing substituted pyrazoles as arginine methyltransferase inhibitors [2], establishing its relevance in epigenetic probe and lead discovery campaigns.

N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine: Uniqueness vs. Generic Analogs


The specific 2-bromobenzyl substitution pattern on the 1-methyl-1H-pyrazol-4-amine core produces a quantitative, divergent pharmacological profile—PRMT6 IC₅₀ 53 nM and CARM1 (PRMT4) IC₅₀ 17 nM—that is not replicated by generic pyrazole-4-amine building blocks or benzyl-substituted analogs lacking the ortho-bromine. Established PRMT6 tool compounds such as EPZ020411 (IC₅₀ 10 nM) offer >100-fold selectivity over PRMT4 [1], whereas the target compound displays concomitant low nanomolar activity against CARM1, a property directly attributable to the 2-bromobenzyl head group geometry [2]. Simple substitutions—e.g., moving bromine to the 3- or 4-position, removing the methyl, or replacing bromine with chlorine—are predicted or documented to alter both target engagement profiles and physicochemical parameters such as lipophilicity, making this specific CAS entity functionally non-interchangeable.

Quantitative Comparison with PRMT Probes


PRMT6 Inhibitory Potency

N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine inhibits human full-length PRMT6 (residues 1–375) with an IC₅₀ of 53 nM in a biochemical methylation activity assay [1], placing it within the same order of potency as the established tool compound SGC6870 (IC₅₀ 77 ± 6 nM) [2]. However, it is approximately 5-fold less potent than EPZ020411 (IC₅₀ 10 nM, the most widely-used PRMT6 probe) [3], offering a distinct potency tier for assay design requiring intermediate inhibition levels.

PRMT6 inhibition Epigenetics Arginine methyltransferase

CARM1 Inhibitory Activity

The target compound inhibits human full-length CARM1/PRMT4 (residues 1–608) with an IC₅₀ of 17 nM [1], which is ~2.4-fold more potent than the reference pyrazole-based CARM1 inhibitor BMS 7f (IC₅₀ 40 nM in a histone H3 methylation blockade assay) [2]. This level of CARM1 activity is notable because the primary PRMT6 tool EPZ020411 shows >100-fold selectivity against PRMT4 (IC₅₀ > 1,000 nM) [3].

CARM1 inhibition PRMT4 Arginine methyltransferase

Dual PRMT6/CARM1 Pharmacological Profile

N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine exhibits a dual PRMT6/CARM1 inhibition profile (PRMT6 IC₅₀ 53 nM; CARM1 IC₅₀ 17 nM; ~3-fold selectivity for CARM1 over PRMT6) [1]. This contrasts sharply with EPZ020411, which is ≥100-fold selective for PRMT6 over PRMT4 [2], and SGC6870, which is reported to be selective over all other PRMTs and 23 methyltransferases at 1 µM [3]. No commercially available PRMT chemical probe demonstrates balanced nanomolar potency against both PRMT6 and CARM1.

Dual PRMT inhibition Selectivity profiling Chemical biology

Lipophilicity Differentiation

The calculated partition coefficient (cLogP) of N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is 1.18 , which is substantially lower than other characterized PRMT ligands: EPZ020411 cLogP 3.47 [1], SGC6870 LogP 5.7 [2], and BMS CARM1 inhibitor 7f cLogP 4.18 [3]. This 2.3–4.5 log unit difference indicates markedly lower lipophilicity, which generally correlates with improved aqueous solubility and reduced non-specific binding.

Ligand efficiency cLogP Drug-likeness

Patent Protection for PRMT Inhibitor Scaffold

The core chemotype of N-substituted pyrazoles as arginine methyltransferase (PRMT) inhibitors is protected under WO 2014178954 A1 [1], which claims methods of inhibiting PRMT enzymes using broadly described substituted pyrazoles including N-benzyl variants. This patent coverage indicates that the chemical space represented by the target compound was considered valuable for therapeutic targeting of PRMTs, specifically PRMT6, providing a defined IP landscape for procurement and use.

Intellectual property Patent protection FTO

Research and Industrial Applications


PRMT6 Biochemical Assay Development and Inhibitor Screening

With a PRMT6 IC₅₀ of 53 nM, N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is suitable as a reference ligand for developing and validating TR-FRET, FP, or AlphaScreen-based PRMT6 biochemical assays, providing a mid-potency control distinct from high-potency EPZ020411 (10 nM) and low-potency SGC6870 (77 nM) [1]. Its intermediate potency facilitates detection of compound interference and assay drift, and its lower cLogP reduces the likelihood of aggregate-based false positives compared to high-lipophilicity controls .

CARM1-Focused Lead Identification

The compound's CARM1 inhibitory activity (IC₅₀ 17 nM) exceeds that of the established pyrazole-based CARM1 inhibitor BMS 7f (40 nM) by ~2.4-fold [1], making it an alternative starting point for structure-activity relationship (SAR) exploration that is chemically distinct from the BMS trifluoromethyl-pyrazole series . Procurement enables medicinal chemistry teams to diversify CARM1 inhibitor chemical space while retaining nanomolar potency.

Dual PRMT6/CARM1 Pathway Dissection in Cancer Models

The ~3-fold CARM1-over-PRMT6 selectivity, contrasting with >100-fold PRMT6 selectivity of EPZ020411, positions N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine as a tool for probing the combined biological consequences of inhibiting two Type I PRMTs simultaneously [1]. This is relevant in cancer cell lines where both PRMT6 and CARM1 are reported overexpressed (e.g., melanoma, bladder, lung, prostate), and where selective single-target inhibition yields incomplete phenotype rescue.

Building Block for Property-Guided Library Synthesis

With a cLogP of 1.18—among the lowest of characterized PRMT-active pyrazoles—the compound serves as a fragment-like starting point for designing libraries with improved aqueous solubility and reduced lipophilic ligand efficiency penalties [1]. Procurement for library enumeration enables systematic exploration of vectors from the 4-amino position and the 2-bromobenzyl ring to balance potency with favorable ADME properties .

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